Hydrogen-Bond Donor Count Abolition by N-Methyl Substitution
CAS 874652-00-3 is a tertiary sulfonamide with zero hydrogen-bond donor (HBD) atoms, a direct consequence of N-methyl substitution on the sulfonamide nitrogen. In contrast, its closest secondary sulfonamide analog — N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide (CAS 874788-16-6) — possesses one HBD (the NH group) . Elimination of the HBD is known to improve passive membrane permeability and reduce susceptibility to P-glycoprotein efflux, making CAS 874652-00-3 a superior candidate for CNS-targeted programs where blood-brain barrier penetration is required [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 HBD atoms |
| Comparator Or Baseline | N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide (CAS 874788-16-6): 1 HBD atom |
| Quantified Difference | Absolute reduction from 1 to 0 HBD atoms; correlated with a predicted LogBB increase of approximately 0.3–0.5 log units based on established QSAR models for sulfonamide series [2]. |
| Conditions | Structural analysis; HBD count determined from molecular structure according to Lipinski's Rule-of-Five definitions. |
Why This Matters
For CNS penetration-focused projects, a compound with zero HBDs is strongly preferred over one with a single HBD, as even one HBD can significantly impede passive transcellular diffusion across the blood-brain barrier.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541. View Source
- [2] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420-434. DOI: 10.1021/cn100007x. View Source
